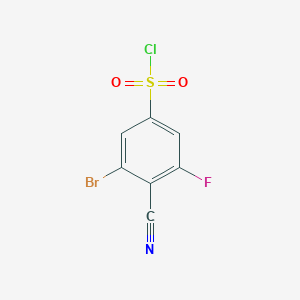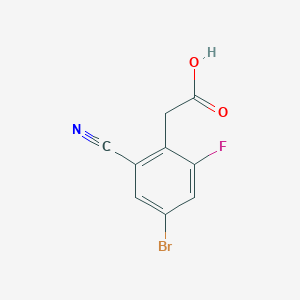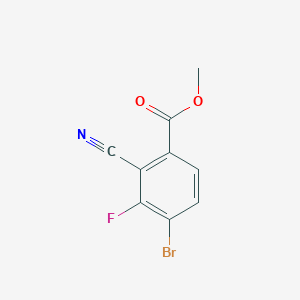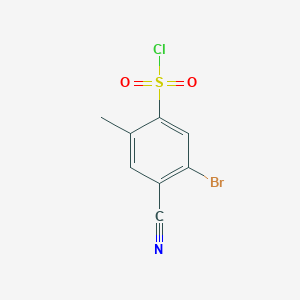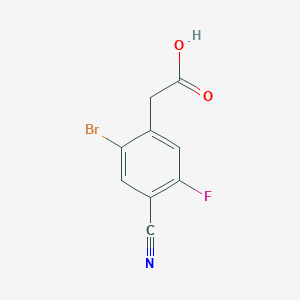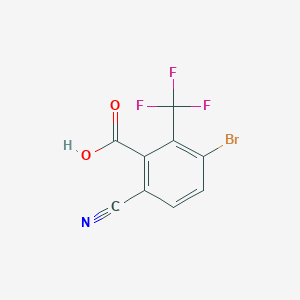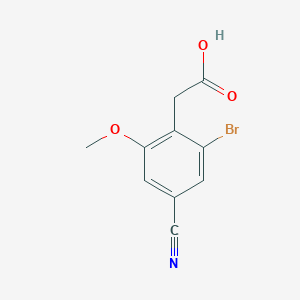
3-Bromo-2-cyano-4-methoxyphenylacetic acid
Overview
Description
3-Bromo-2-cyano-4-methoxyphenylacetic acid (BCMPA) is an organic compound that is used in a variety of scientific research applications. BCMPA is a versatile compound that has a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Scientific Research Applications
3-Bromo-2-cyano-4-methoxyphenylacetic acid has a wide range of scientific research applications. It has been used in the study of enzyme inhibition, protein-protein interactions, and drug metabolism. Additionally, 3-Bromo-2-cyano-4-methoxyphenylacetic acid has been used as a reagent for the synthesis of other compounds, such as 3-amino-2-cyano-4-methoxyphenylacetic acid. 3-Bromo-2-cyano-4-methoxyphenylacetic acid has also been used as a substrate in the study of enzyme kinetics and as a ligand in the study of protein-protein interactions.
Mechanism of Action
3-Bromo-2-cyano-4-methoxyphenylacetic acid has a variety of biochemical and physiological effects. It is an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, 3-Bromo-2-cyano-4-methoxyphenylacetic acid has been found to inhibit the enzyme CYP2D6, which is involved in the metabolism of certain drugs. 3-Bromo-2-cyano-4-methoxyphenylacetic acid also acts as a competitive inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. Additionally, 3-Bromo-2-cyano-4-methoxyphenylacetic acid has been found to inhibit the enzyme thymidylate synthase, which is involved in the synthesis of the nucleotide thymidine.
Biochemical and Physiological Effects
3-Bromo-2-cyano-4-methoxyphenylacetic acid has a wide range of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, 3-Bromo-2-cyano-4-methoxyphenylacetic acid has been found to inhibit the enzyme CYP2D6, which is involved in the metabolism of certain drugs. 3-Bromo-2-cyano-4-methoxyphenylacetic acid also acts as a competitive inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. Additionally, 3-Bromo-2-cyano-4-methoxyphenylacetic acid has been found to inhibit the enzyme thymidylate synthase, which is involved in the synthesis of the nucleotide thymidine.
Advantages and Limitations for Lab Experiments
3-Bromo-2-cyano-4-methoxyphenylacetic acid has several advantages for laboratory experiments. It is a highly effective inhibitor of several enzymes and has a wide range of biochemical and physiological effects. Additionally, 3-Bromo-2-cyano-4-methoxyphenylacetic acid is a versatile compound that can be used in a variety of scientific research applications. However, 3-Bromo-2-cyano-4-methoxyphenylacetic acid also has some limitations. It is a relatively unstable compound and is prone to degradation. Additionally, 3-Bromo-2-cyano-4-methoxyphenylacetic acid is not soluble in water, which can make it difficult to use in certain laboratory experiments.
Future Directions
There are several potential future directions for 3-Bromo-2-cyano-4-methoxyphenylacetic acid research. One potential direction is the development of new synthesis methods for 3-Bromo-2-cyano-4-methoxyphenylacetic acid, which could lead to more cost-effective and efficient production of the compound. Additionally, further research could be conducted on the biochemical and physiological effects of 3-Bromo-2-cyano-4-methoxyphenylacetic acid, which could lead to new therapeutic applications. Additionally, further research could be conducted on the mechanism of action of 3-Bromo-2-cyano-4-methoxyphenylacetic acid, which could lead to a better understanding of its effects on enzymes and proteins. Finally, further research could be conducted on the advantages and limitations of 3-Bromo-2-cyano-4-methoxyphenylacetic acid for laboratory experiments, which could lead to improved uses of the compound in research and laboratory settings.
properties
IUPAC Name |
2-(3-bromo-2-cyano-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-8-3-2-6(4-9(13)14)7(5-12)10(8)11/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAULMAFHNRCUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-cyano-4-methoxyphenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B1414078.png)

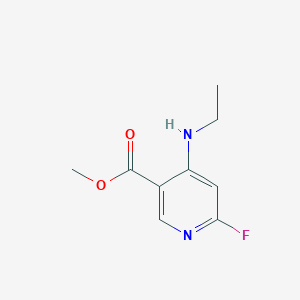
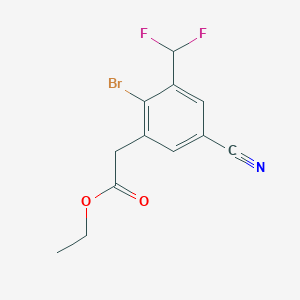
![N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine](/img/structure/B1414083.png)
